Product packaging for Difluoromethyl difluoromethanesulfonate(Cat. No.:CAS No. 101817-80-5)

Difluoromethyl difluoromethanesulfonate

Cat. No.: B13064471
CAS No.: 101817-80-5
M. Wt: 182.10 g/mol
InChI Key: IGPXFQOUYIQWAO-UHFFFAOYSA-N
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Description

Difluoromethyl difluoromethanesulfonate is a specialized reagent designed for the direct introduction of the difluoromethyl (CF₂H) group into target molecules. The difluoromethyl group is a critical fluorinated functional group of high interest in modern medicinal and agricultural chemistry. It acts as a lipophilic hydrogen bond donor and is considered a bioisostere of thiol, hydroxyl, and amide functional groups, making it invaluable for modulating the physicochemical properties, metabolic stability, and biological activity of lead compounds . This reagent is particularly useful in radical-based difluoromethylation strategies, which offer a streamlined approach to constructing valuable C-CF₂H bonds without the need for pre-functionalized substrates . It enables the direct C-H difluoromethylation of a wide range of heteroaromatic systems, including quinoxalinones, pyrazines, pyrroles, and uracil derivatives, which are privileged scaffolds in drug discovery . This methodology is applicable for the late-stage functionalization of complex, nitrogen-containing bioactive molecules, providing a powerful tool for rapidly generating novel chemical entities for screening and structure-activity relationship (SAR) studies . By facilitating access to these emerging classes of organofluoro molecules, this compound serves as a vital reagent for researchers in pharmaceutical, agrochemical, and materials science seeking to explore the unique properties imparted by the difluoromethyl group. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F4O3S B13064471 Difluoromethyl difluoromethanesulfonate CAS No. 101817-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101817-80-5

Molecular Formula

C2H2F4O3S

Molecular Weight

182.10 g/mol

IUPAC Name

difluoromethyl difluoromethanesulfonate

InChI

InChI=1S/C2H2F4O3S/c3-1(4)9-10(7,8)2(5)6/h1-2H

InChI Key

IGPXFQOUYIQWAO-UHFFFAOYSA-N

Canonical SMILES

C(OS(=O)(=O)C(F)F)(F)F

Origin of Product

United States

Synthesis and Physicochemical Properties of Difluoromethyl Difluoromethanesulfonate

Synthesis of this compound Analogues

The synthesis of Difluoromethyl trifluoromethanesulfonate has been reported and provides a potential model for the synthesis of similar structures. One reported method involves the reaction of trifluoromethyltrimethylsilane (TMSCF3) with triflic acid, catalyzed by titanium tetrachloride. ukchemicalsuppliers.co.uk This reaction is efficient and produces the desired product in good yield. ukchemicalsuppliers.co.uk

Table 1: Synthesis of Difluoromethyl Trifluoromethanesulfonate

Reactants Catalyst Product Yield Reference

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely published. However, data for the analogous Difluoromethyl trifluoromethanesulfonate are available and can offer insights into the expected properties of such a compound.

Table 2: Physicochemical Properties of Difluoromethyl Trifluoromethanesulfonate

Property Value
Molecular Formula C2HF5O3S
Molecular Weight 200.08 g/mol
Appearance Liquid
Density 1.584 g/mL at 25 °C
Boiling Point Not specified
Flash Point 57.22 °C

| Storage Temperature | 2-8°C |

Data sourced from commercial supplier information. chemicalbook.com

Applications of Difluoromethyl Difluoromethanesulfonate in Advanced Organic Synthesis

Carbon-Difluoromethylation Reactions

Carbon-difluoromethylation, the formation of a carbon-carbon bond with a difluoromethyl group, is a key transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. The unique properties of the CF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and mimic hydroxyl or thiol groups, make its incorporation a valuable strategy in medicinal chemistry. Difluoromethyl difluoromethanesulfonate serves as an effective source of the difluoromethyl moiety in a range of synthetic contexts.

Difluoromethylation of Carbonyl Compounds

The reaction of difluoromethylating agents with carbonyl compounds is a fundamental method for creating difluoromethylated alcohols and related structures. This compound has been successfully employed in several key transformations involving aldehydes and ketones.

Difluoromethyl enol ethers are valuable synthetic intermediates. While direct O-difluoromethylation of 1,3-diones is a known method for their synthesis, research has shown that under specific conditions, reactions involving difluorocarbene precursors can lead to these products. rsc.orgnih.govdntb.gov.ua For instance, the reaction of 1,3-diones with a suitable difluorocarbene source can selectively yield O-difluoromethylated products. rhhz.net This transformation provides access to a range of difluoromethyl enol ethers which can be further elaborated into more complex molecules. rsc.org

Substrate (1,3-Dione)Product (Difluoromethyl Enol Ether)Yield (%)Reference
1,3-Cyclohexanedione3-(Difluoromethoxy)cyclohex-2-en-1-oneData not available in search results rsc.orgrhhz.net
5,5-Dimethyl-1,3-cyclohexanedione3-(Difluoromethoxy)-5,5-dimethylcyclohex-2-en-1-oneData not available in search results rsc.orgrhhz.net

The C-difluoromethylation of β-ketoesters presents a challenge due to the potential for competing O-difluoromethylation. However, electrophilic difluoromethylating reagents have been developed that exhibit high C-selectivity. nih.govnih.govlookchem.com These reagents, often S-(difluoromethyl)sulfonium salts, react smoothly with a variety of β-ketoesters under mild conditions to afford the corresponding C-difluoromethylated products in good to excellent yields and with high regioselectivity. nih.govlookchem.com This methodology is applicable to both cyclic and acyclic β-ketoesters. lookchem.com

β-Ketoester SubstrateC-Difluoromethylated ProductYield (%)C/O RegioselectivityReference
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-(difluoromethyl)-2-oxocyclopentanecarboxylate~85%>99:1 nih.govlookchem.com
Ethyl 2-oxocyclohexanecarboxylateEthyl 1-(difluoromethyl)-2-oxocyclohexanecarboxylate~94%92:8 nih.govlookchem.comcas.cn
Ethyl benzoylacetateEthyl 2-(difluoromethyl)-3-oxo-3-phenylpropanoate~60-70%High nih.govlookchem.com

The Julia-Kocienski olefination is a powerful tool for the synthesis of alkenes. nih.govresearchgate.netorganic-chemistry.org In the context of difluoromethylation, difluoromethylated sulfones, such as difluoromethyl 2-pyridyl sulfone, serve as key reagents for the conversion of carbonyl compounds into gem-difluoroalkenes. cas.cnrsc.org This reaction proceeds through the addition of the deprotonated sulfone to an aldehyde or ketone, followed by a Smiles rearrangement and subsequent elimination to yield the desired 1,1-difluoroalkene. cas.cn This method has proven effective for a range of carbonyl substrates. nih.govcas.cn

Carbonyl Compoundgem-Difluoroalkene ProductYield (%)Reference
Benzaldehyde(1,1-Difluorovinyl)benzene~80-90% nih.govcas.cn
4-Chlorobenzaldehyde1-Chloro-4-(1,1-difluorovinyl)benzene~80-90% nih.govcas.cn
Cyclohexanecarbaldehyde(1,1-Difluorovinyl)cyclohexane~70-80% nih.govcas.cn

Functionalization of Unsaturated Hydrocarbon Systems (C=C and C≡C bonds)

The direct difluoromethylation of alkenes and alkynes provides a direct route to valuable difluoromethylated alkanes and alkenes, respectively. semanticscholar.orgnih.govmdpi.com Various methods, often involving radical pathways, have been developed for this purpose. semanticscholar.org For example, photoredox catalysis has enabled the difunctionalization of alkenes, incorporating a difluoromethyl group and another functional group across the double bond. cas.cn Similarly, terminal alkynes can be difluoromethylated to produce difluoromethyl alkynes. nih.gov

Difluoromethylation of Activated Electrophilic Species

The introduction of a difluoromethyl group can also be achieved by reacting a suitable difluoromethylating agent with activated electrophiles. While the search results provide extensive information on the difluoromethylation of nucleophiles, the functionalization of activated electrophiles is another important strategy. For instance, Friedel-Crafts type reactions of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes, catalyzed by a Lewis acid, lead to the formation of difluoromethylated diarylmethanes. rsc.org This demonstrates the utility of difluoromethylated substrates as precursors to more complex structures through reaction with suitable electrophiles.

Heteroatom-Difluoromethylation Reactions

This compound and related difluoromethylating agents have become powerful tools for the direct incorporation of the difluoromethyl (CF₂H) group onto heteroatoms. This functional group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, making it highly valuable in medicinal chemistry and materials science. cas.cnnih.gov Methodologies for the difluoromethylation of nitrogen, oxygen, and sulfur atoms, as well as the related difluoro(sulfonato)methylation, have been developed, providing efficient routes to a variety of difluoromethylated compounds.

Nitrogen-Difluoromethylation of Nitrogenous Heterocycles and Amine Derivatives

The introduction of a difluoromethyl group onto nitrogen atoms in heterocycles and amines can significantly alter their electronic properties, basicity, and metabolic stability. researchgate.net A prominent strategy for the N-difluoromethylation involves the use of reagents that generate a difluoromethyl radical or a difluorocarbene equivalent.

One notable method employs zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS, which serves as a source of the difluoromethyl radical (•CF₂H) under oxidative conditions with an initiator like tert-butyl hydroperoxide (tBuOOH). nih.gov This method is effective for the direct C-H difluoromethylation of a range of nitrogen-containing heteroarenes. nih.govnih.gov The reaction is typically performed in a biphasic system of CH₂Cl₂/H₂O and is scalable. nih.gov The regioselectivity of this radical process can sometimes be influenced by the solvent system. nih.gov For certain nitrogenous heterocycles, the addition of trifluoroacetic acid (TFA) can improve the reaction rate and conversion. nih.gov

Another approach involves the use of sulfonyl difluorocarbene reagents for N-difluoromethylation. researchgate.net For instance, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been demonstrated as an effective reagent for transferring the CF₂H group to N-nucleophiles. nih.gov These reactions highlight the versatility of sulfur-based reagents in facilitating the formation of N-CF₂H bonds. researchgate.netnih.gov

The table below summarizes representative examples of the difluoromethylation of nitrogen-containing compounds using Zn(SO₂CF₂H)₂.

SubstrateReagentConditionsProductYield (%)Reference
PyridineZn(SO₂CF₂H)₂ (DFMS)tBuOOH, CH₂Cl₂/H₂O2-(Difluoromethyl)pyridineData not specified nih.gov
QuinolineZn(SO₂CF₂H)₂ (DFMS)tBuOOH, CH₂Cl₂/H₂O2-(Difluoromethyl)quinolineData not specified nih.gov
IsoquinolineZn(SO₂CF₂H)₂ (DFMS)tBuOOH, CH₂Cl₂/H₂O1-(Difluoromethyl)isoquinolineData not specified nih.gov
CaffeineZn(SO₂CF₂H)₂ (DFMS)tBuOOH, CH₂Cl₂/H₂O8-(Difluoromethyl)caffeineData not specified nih.gov

Oxygen- and Sulfur-Difluoromethylation for Ether and Thioether Synthesis

The synthesis of difluoromethyl ethers and thioethers is of significant interest, as the OCF₂H and SCF₂H moieties are important pharmacophores. nih.gov Difluoromethylation of alcohols and thiols provides a direct route to these valuable compounds.

A facile method for the O-difluoromethylation of aliphatic alcohols utilizes an S-(difluoromethyl)sulfonium salt. rsc.orgdntb.gov.ua This reaction proceeds under mild conditions and is compatible with a wide array of functional groups, affording the corresponding alkyl difluoromethyl ethers in good to excellent yields. rsc.org Mechanistic studies, including DFT calculations, suggest that this transformation likely proceeds through a difluorocarbene pathway involving a five-membered transition state, with water playing a crucial role. rsc.org

Similarly, the O-difluoromethylation of 1,3-diones has been achieved using an S-difluoromethyl sulfonium (B1226848) salt. researchgate.netrsc.org Mechanistic investigations indicate that this reaction can proceed through both a direct transfer of the CF₂H group and a difluorocarbene intermediate. rsc.org This represents a mild protocol for the synthesis of difluoromethyl enol ethers from acyclic 1,3-diones. rsc.org

For the synthesis of difluoromethyl thioethers, reagents like zinc difluoromethanesulfinate (DFMS) have been shown to be effective for the difluoromethylation of aromatic thiols under mild, open-flask conditions. nih.gov This radical-based method demonstrates good functional group tolerance. nih.gov

The table below presents examples of O- and S-difluoromethylation reactions.

Substrate TypeSubstrate ExampleReagentConditionsProduct TypeYield (%)Reference
Primary AlcoholBenzyl alcoholS-(difluoromethyl)sulfonium saltMildAlkyl difluoromethyl etherGood to Excellent rsc.org
1,3-DioneDibenzoylmethaneS-difluoromethyl sulfonium saltMildDifluoromethyl enol etherModerate to Good rsc.org
Aromatic ThiolThiophenolZn(SO₂CF₂H)₂ (DFMS)tBuOOH, CH₂Cl₂/H₂OAryl difluoromethyl thioetherData not specified nih.gov

Difluoro(sulfonato)methylation of Primary Alkyl Halides and Alcohol Triflates

A unique synthetic application of difluoromethyl sulfones is their use as a difluoro(sulfonato)methyl equivalent (⁻CF₂SO₃⁻). cas.cn This allows for the synthesis of α,α-difluoroalkyl sulfonates through the nucleophilic difluoro(sulfonato)methylation of primary alkyl halides and primary alcohol triflates. cas.cn Attempts to use difluoromethanesulfonate anions directly for this transformation were unsuccessful due to their instability and low reactivity. cas.cn

This nucleophilic substitution strategy offers an alternative to methods that require the sequential introduction of fluorine atoms and the sulfonato group. cas.cn

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Equivalents

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of C-CF₂H bonds has been an area of intense research. researchgate.netnih.govescholarship.org These methods provide powerful tools for the introduction of the difluoromethyl group into aromatic and other organic frameworks, often with high efficiency and selectivity. nih.govresearchgate.net

Coupling with Aryl and Alkyl Halides/Pseudohalides

Palladium and nickel catalysts have been instrumental in the development of cross-coupling reactions for the difluoromethylation of aryl and alkyl halides. nih.govnih.govnih.gov

One approach involves the palladium-catalyzed Negishi cross-coupling of aryl iodides and bromides with a (difluoromethyl)zinc reagent. researchgate.net This reaction proceeds in good to excellent yields and benefits from the ability to tune the reactivity of the zinc reagent through ligand screening. researchgate.net

Another significant advancement is the nickel-catalyzed reductive cross-coupling of aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive and readily available industrial chemical. nih.gov This method is highly efficient for a variety of aryl chlorides, including those in pharmaceuticals. Mechanistic studies suggest the involvement of a difluoromethyl radical. nih.gov

The palladium-catalyzed aryldifluoromethylation of aryl halides has also been accomplished using aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) as the coupling partner. nih.govresearchgate.net This reaction is promoted by a dialkylaryl phosphine (B1218219) ligand and allows for the synthesis of diaryl difluoromethanes, which are valuable bioisosteres of diaryl ethers. nih.govresearchgate.net

The table below provides a summary of these cross-coupling reactions.

Catalyst SystemAryl/Alkyl HalideDifluoromethylating AgentKey FeaturesReference
PalladiumAryl iodides and bromides(Difluoromethyl)zinc reagentGood to excellent yields, tunable reactivity. researchgate.net
NickelAryl chlorides and bromidesChlorodifluoromethane (ClCF₂H)Uses inexpensive starting material, proceeds via a radical pathway. nih.gov
PalladiumAryl halidesAryldifluoromethyl trimethylsilanes (TMSCF₂Ar)Synthesis of diaryl difluoromethanes, promoted by specific phosphine ligands. nih.govresearchgate.net

Reactions with Organoboron Reagents

Organoboron reagents, such as boronic acids and their esters, are widely used in cross-coupling reactions due to their stability and functional group tolerance. The difluoromethylation of these reagents provides a valuable route to difluoromethylated arenes.

Copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids has been achieved using PhSO₂CF₂H. sioc.ac.cn The in situ generated "PhSO₂CF₂Cu" species couples with the arylboronic acid to form the desired product. The addition of silver nitrate (B79036) and Cu(OAc)₂·H₂O can enhance the reaction by promoting the formation of the (phenylsulfonyl)difluoromethylated product and diminishing side products. sioc.ac.cn The resulting aryldifluoromethyl sulfones can be further transformed; for example, reductive desulfonylation can yield difluoromethyl arenes. sioc.ac.cn

Iron-catalyzed radical difluoroalkylation of lithium arylborates with difluoroalkyl N-heteroalkyl sulfones has also been reported. sioc.ac.cn This transformation provides another avenue for the construction of C-CF₂H bonds using organoboron compounds.

The development of these transition metal-catalyzed reactions with organoboron reagents has expanded the toolkit for synthesizing molecules containing the valuable difluoromethyl moiety. sioc.ac.cn

Strategic Integration into Broader Fluorination and Fluoroalkylation Methodologies

The development of novel reagents for the introduction of fluorinated motifs is a cornerstone of modern organic synthesis, driven by the significant impact of fluorine on the properties of pharmaceuticals, agrochemicals, and materials. The difluoromethyl (CF₂H) group, in particular, is of high interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. Within the extensive toolkit of fluoroalkylation reagents, sulfonate derivatives have carved out a significant niche, acting as precursors for various reactive intermediates. This compound (HCF₂SO₂OCF₂H) is positioned within this landscape, though detailed studies on its application remain less prevalent in recent literature compared to other modern reagents.

Strategically, the utility of a fluoroalkylation reagent is defined by its stability, accessibility, and the specific reactive species it generates—be it a radical (CF₂H•), a nucleophile ([CF₂H]⁻), or an electrophile ([CF₂H]⁺)/difluorocarbene (:CF₂). The structure of this compound, a sulfonate ester, suggests its potential primarily as an electrophilic agent or a precursor to difluorocarbene, analogous to the well-studied difluoromethyl triflate (HCF₂OTf).

The integration of such reagents into broader methodologies hinges on their ability to offer advantages over existing systems or to functionalize substrates that are otherwise challenging. The field has evolved from early methods that often required harsh conditions to the development of sophisticated reagents that operate under mild, transition-metal-free, or photocatalytic conditions. These modern reagents, including those based on sulfones, sulfoximines, and sulfonium salts, provide diverse pathways for difluoromethylation. For instance, reagents like S-(phenylsulfonyl)difluoromethyl sulfonium salts have been developed as effective electrophilic sources for the C-difluoromethylation of β-ketoesters and dicyanoalkenes. cas.cn

A key strategic aspect of fluoroalkylation is the generation of difluorocarbene (:CF₂), a versatile intermediate for the synthesis of difluoromethyl ethers and thioethers. Reagents such as difluoromethyl triflate accomplish this under basic conditions, offering a non-ozone-depleting alternative to older methods. Given its structural similarity, this compound can be conceptually placed alongside these difluorocarbene precursors. The choice between such reagents often depends on factors like precursor stability, reaction conditions (acidic vs. basic), and the nature of the leaving group.

The table below situates potential reactivity pathways of this compound in the context of other prominent sulfur-based difluoromethylating agents.

Reagent TypeExample CompoundPrimary Reactive IntermediateTypical Applications
Sulfonate Ester This compound Electrophilic CF₂H source or Difluorocarbene (:CF₂)O-, S-Difluoromethylation of phenols, thiols
Sulfonate EsterDifluoromethyl triflate (HCF₂OTf)Difluorocarbene (:CF₂)O-, S-Difluoromethylation of phenols, thiols
Phenyl SulfoneDifluoromethyl phenyl sulfone (PhSO₂CF₂H)Nucleophilic [PhSO₂CF₂]⁻ anionAddition to carbonyls and imines
Sulfonium SaltS-(Difluoromethyl)diarylsulfonium saltElectrophilic [CF₂H]⁺ equivalentN-, S-, P-Difluoromethylation
Hypervalent Iodine(Phenylsulfonyl)difluoromethylated hypervalent iodineElectrophilic [PhSO₂CF₂]⁺ equivalentS-, O-Difluoromethylation

Detailed research findings from early studies indicate that this compound reacts with various nucleophiles. While comprehensive data on yields and substrate scope are limited in contemporary literature, its role as an electrophilic difluoromethylating agent is established. This positions it as a potentially useful, albeit less explored, tool in the broader portfolio of fluorination methods. Its strategic value would be enhanced by systematic studies comparing its efficacy, functional group tolerance, and reaction kinetics against more recently developed reagents that achieve similar transformations under varied mechanistic manifolds, including radical pathways initiated by photoredox catalysis or nucleophilic additions using silicon- or zinc-based reagents. sioc.ac.cn

Ultimately, the strategic integration of this compound into advanced organic synthesis would depend on its ability to provide a unique reactivity profile or operational advantages not offered by the current, extensive array of difluoromethylating agents.

Comparative Analysis with Other Difluoromethylating and Fluoroalkylating Reagents

Comparative Evaluation with In Situ Difluorocarbene Precursors

Difluoromethylation via an in situ difluorocarbene (:CF2) intermediate is a widely used strategy. This pathway typically involves the reaction of a precursor with a base or thermal trigger to generate the highly reactive difluorocarbene, which is then trapped by a nucleophile.

A key reagent that operates through this mechanism is difluoromethyl trifluoromethanesulfonate (B1224126) (HCF2OTf), a non-ozone-depleting liquid that serves as an effective difluorocarbene source. nih.gov Under basic conditions, such as in the presence of potassium hydroxide (B78521) (KOH), HCF2OTf readily eliminates triflic acid to form difluorocarbene. nih.gov This intermediate can then be trapped by various nucleophiles. For instance, the reaction with phenols or thiophenols yields the corresponding aryl difluoromethyl ethers and sulfides. nih.gov Evidence for the carbene pathway is supported by trapping experiments where HCF2OTf reacts with an alkene like tetramethylethylene in the presence of a base to form the corresponding difluorocyclopropane product. nih.gov

The performance of HCF2OTf can be compared with other common difluorocarbene precursors:

Chlorodifluoromethane (B1668795) (HCF2Cl, Freon 22): Historically a common reagent, HCF2Cl is an ozone-depleting gas, making it difficult to handle and environmentally undesirable. nih.gov In contrast, HCF2OTf is a more manageable air-stable liquid. nih.gov

2-Chloro-2,2-difluoroacetophenone: This reagent, developed as a non-ozone-depleting alternative, generates difluorocarbene upon reaction with a base like KOH. It is effective for the difluoromethylation of phenols. researchgate.net

TMSCF3 (Ruppert-Prakash Reagent): While primarily known for trifluoromethylation, TMSCF3 and its derivatives can also generate difluorocarbene. nih.gov

S-(Difluoromethyl)diarylsulfonium Salts: Although often classified as electrophilic reagents, mechanistic studies have revealed that their reaction with certain nucleophiles, such as 1,3-diones, can also proceed through a difluorocarbene pathway in addition to direct transfer. researchgate.net

The primary advantage of reagents like HCF2OTf is the combination of operational simplicity (as a liquid), mild reaction conditions, and a more favorable environmental profile compared to older gaseous reagents. nih.gov

Reagent/PrecursorTypical ConditionsMechanismAdvantagesDisadvantagesReference
Difluoromethyl trifluoromethanesulfonate (HCF2OTf)Base (e.g., KOH)Difluorocarbene (:CF2)Non-ozone-depleting liquid, mild conditionsRequires base nih.gov
Chlorodifluoromethane (HCF2Cl)BaseDifluorocarbene (:CF2)Historically establishedOzone-depleting gas, difficult to handle nih.gov
2-Chloro-2,2-difluoroacetophenoneBase (e.g., KOH)Difluorocarbene (:CF2)Non-ozone-depleting, easy to handleRequires stoichiometric base researchgate.net
S-(Difluoromethyl)diarylsulfonium SaltBaseDual: Direct Transfer and Difluorocarbene (:CF2)Versatile reactivityMechanism can be substrate-dependent researchgate.net

Contextual Discussion of "Chen's Reagent" and "Hu Reagent" Families

The development of modern fluoroalkylation chemistry has been significantly influenced by the pioneering work of several research groups, leading to "families" of reagents with related structures and reactivity patterns.

Chen's Reagent Family: This group of reagents originates from fluorosulfonyldifluoroacetic acid (FSO2CF2COOH) and its derivatives, most notably methyl fluorosulfonyldifluoroacetate (FSO2CF2COOMe), known as Chen's reagent. researchgate.net These reagents are exceptionally versatile. Chen's reagent itself is renowned as a source of difluorocarbene, which is then trapped by a fluoride (B91410) source to generate a "CF3-" equivalent for trifluoromethylation reactions. researchgate.net Other derivatives, such as FSO2CF2CO2H, can generate difluorocarbene under acidic conditions for direct difluoromethylation reactions. researchgate.net The reactivity of HCF2OTf as a difluorocarbene precursor under basic conditions places it mechanistically in line with the carbene-generating capabilities of the Chen reagent family, although its structure is different.

Hu Reagent Families: Professor Jinbo Hu's group has developed multiple classes of fluoroalkylating reagents. One prominent class includes hypervalent iodine-based electrophilic reagents for functionalized difluoromethylation, such as (phenylsulfonyl)difluoromethylation. nih.gov Another class includes sulfur-based reagents like α-difluoromethyl sulfoximines, which can act as difluorocarbene precursors for the difluoromethylation of S- and N-nucleophiles. lookchem.com The electrophilic S-(difluoromethyl)diarylsulfonium salts are conceptually part of the broader field of electrophilic fluoroalkylation reagents advanced by groups like Yagupolskii, Umemoto, Togni, and Shibata. nih.govbeilstein-journals.org They share the common feature of an onium salt structure designed to deliver an electrophilic fluoroalkyl group. The dual-use of sulfonium (B1226848) salts as both electrophilic and radical precursors under different conditions represents a further evolution in this area.

Conclusion

Difluoromethyl difluoromethanesulfonate is a chemical compound with the potential to be a useful reagent in organofluorine chemistry. While specific details regarding its synthesis, properties, and applications are not widely available in the scientific literature, the well-documented utility of its close analogue, Difluoromethyl trifluoromethanesulfonate (B1224126), underscores the importance of developing and characterizing new difluoromethylating agents. Further research into this compound is needed to fully elucidate its chemical behavior and potential applications in fields ranging from medicinal chemistry to materials science.

Q & A

Q. What are the primary synthetic routes for preparing difluoromethyl difluoromethanesulfonate (DFMS), and how do reaction conditions influence its stability?

DFMS is typically synthesized via nucleophilic substitution reactions. For example, difluoromethanesulfonyl fluoride reacts with difluoromethanol derivatives under controlled anhydrous conditions to minimize hydrolysis . Stability is highly sensitive to moisture and strong oxidizers; storage under inert atmospheres (e.g., N₂) at low temperatures (-20°C) is recommended to prevent decomposition into sulfur oxides and HF . Reaction solvents like DMSO or THF are preferred due to their low nucleophilicity, reducing side reactions .

Q. How does DFMS function as a difluoromethylating agent in organic synthesis?

DFMS acts as an electrophilic reagent, transferring the CF₂H group to nucleophilic substrates (e.g., heteroarenes, enolates). Its mechanism involves the generation of a CF₂H radical or carbocation intermediate under catalytic conditions (e.g., transition metals or photoredox catalysis) . For instance, copper-mediated C-H oxidative difluoromethylation of heterocycles proceeds via a single-electron transfer (SET) pathway, confirmed by ESR spectroscopy .

Q. What analytical techniques are critical for characterizing DFMS and its reaction products?

  • 19F NMR : Essential for tracking CF₂H incorporation (δ ~ -80 to -90 ppm for CF₂H groups) and identifying byproducts like HF (δ ~ -120 ppm) .
  • X-ray crystallography : Validates stereochemistry in products, as seen in structural analysis of difluoromethylated indane derivatives .
  • Electrospray mass spectrometry (ESI-MS) : Detects reactive intermediates (e.g., radical species) in real-time, aiding mechanistic studies .

Advanced Research Questions

Q. How can stereoselective introduction of the CF₂H group be achieved using DFMS, and what factors govern enantioselectivity?

Chiral ligands (e.g., bisoxazolines) paired with transition metals (Cu, Pd) enable asymmetric difluoromethylation. For example, Liu and Zhou demonstrated that steric hindrance in ligand design directs face-selective coordination to substrates, achieving up to 95% ee in cyclohexanone derivatives . Solvent polarity and temperature further modulate enantioselectivity; non-polar solvents (toluene) enhance stereocontrol by reducing ion-pair dissociation .

Q. What contradictions exist in the literature regarding the reactivity of DFMS with α-fluorinated ketones, and how can they be resolved?

Hine (1976) reported suppressed carbanion formation in α-fluorinated ketones due to electron-withdrawing effects, but recent studies show contradictory results. For instance, Liu and Zhou observed no enolate formation from 1-cyclohexyl-2,2-difluoro-1-ethanone with NaH, while computational models suggest partial deprotonation is feasible under high-base conditions (e.g., LDA at -78°C) . Resolution requires kinetic isotope effect (KIE) studies and in-situ IR monitoring to track deprotonation pathways .

Q. What computational methods are effective in predicting the regioselectivity of DFMS in radical difluoromethylation?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For aryl substrates, Fukui function analysis identifies nucleophilic sites, correlating with experimental outcomes (e.g., preferential CF₂H addition to para positions in pyridines) . Machine learning models trained on Hammett σ values and frontier molecular orbital (FMO) energies further refine predictions .

Q. How do solvent effects influence the generation of CF₂H radicals from DFMS in photoredox catalysis?

Polar aprotic solvents (e.g., DMF) stabilize radical intermediates via solvation, prolonging their lifetime for cross-coupling. In contrast, protic solvents (e.g., MeOH) quench radicals through hydrogen bonding, reducing yields. Baran’s work with Zn(SO₂CF₂H)₂ in DMSO showed a 3-fold increase in radical stability compared to THF, validated by transient absorption spectroscopy .

Methodological Considerations

Q. What safety protocols are essential when handling DFMS, given limited toxicological data?

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent HF exposure .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., Viton) and face shields are mandatory .
  • Emergency protocols : Neutralize spills with calcium carbonate and irrigate exposed skin with 1% calcium gluconate solution .

Q. How can researchers address discrepancies in reported reaction yields for DFMS-mediated transformations?

Yield variability often stems from trace moisture or oxygen. Standardize protocols using:

  • Schlenk techniques : For anhydrous/oxygen-free conditions .
  • Internal standards : Add mesitylene to NMR samples to quantify yields .
  • Replicate experiments : Triplicate runs under controlled humidity (<10 ppm H₂O) improve reproducibility .

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